molecular formula C7H9NO4S B13159453 3-Amino-5-methoxybenzene-1-sulfonic acid

3-Amino-5-methoxybenzene-1-sulfonic acid

Cat. No.: B13159453
M. Wt: 203.22 g/mol
InChI Key: RSCVHPBMEDSBLL-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzene-1-sulfonic acid is an organic building block with the molecular formula C 7 H 9 NO 4 S and a molecular weight of 203.22 g/mol . This compound, characterized by the simultaneous presence of an amino and a sulfonic acid functional group on a methoxy-substituted benzene ring, is of significant interest in advanced material science and synthetic chemistry. Researchers value such sulfonic acid-containing anilines as key intermediates in the development of specialized dyes and pigments, leveraging the sulfonic acid group to enhance water-solubility . Beyond its applications in dye synthesis, this aromatic sulfonic acid serves as a promising precursor for the development of non-linear optical (NLO) materials. Studies on similar compounds, such as 3-aminobenzenesulfonic acid, have demonstrated their utility in crystal growth for applications in optical communication, optical data storage, and laser frequency conversion due to their high optical susceptibilities and strong molecular charge transfer characteristics . Furthermore, the zwitterionic nature of such molecules, which can lead to strong hydrogen bonding and close molecular packing, makes them attractive for the fabrication of functional polymers and advanced sensor technologies, including glucose biosensors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, referring to the material safety data sheet for specific hazard and handling information.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

3-amino-5-methoxybenzenesulfonic acid

InChI

InChI=1S/C7H9NO4S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

RSCVHPBMEDSBLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxybenzene-1-sulfonic acid typically involves the sulfonation of 3-Amino-5-methoxybenzene. The process begins with the nitration of anisole to form 4-nitroanisole, followed by reduction to yield 4-aminoanisole. Subsequent sulfonation of 4-aminoanisole under controlled conditions produces this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of sulfuric acid as the sulfonating agent and requires precise temperature control to avoid over-sulfonation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-methoxybenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in the study of enzyme-substrate interactions due to its sulfonic acid group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes for textiles and inks.

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous reactions. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the methoxy group can donate electron density to the aromatic ring, making it more reactive towards electrophilic substitution .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Source
This compound Amino (3), Methoxy (5), Sulfonic (1) Sulfonic acid, amine, ether Hypothetical; expected applications in drug intermediates or dyes N/A
3-Amino-4-methoxybenzenesulfonic acid Amino (3), Methoxy (4), Sulfonic (1) Sulfonic acid, amine, ether Pharmacological intermediate for VEGFR2 inhibitors; scalable synthesis (250 g batches)
4-Amino-5-methoxy-2-methylbenzenesulfonic acid Amino (4), Methoxy (5), Methyl (2), Sulfonic (1) Sulfonic acid, amine, ether, methyl Enhanced lipophilicity; precursor in industrial dyes and pigments
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid Amino (3), Chloro (5), Hydroxy (2), Sulfonic (1) Sulfonic acid, amine, chloro, hydroxyl High acidity (due to -Cl/-OH); potential use in coupling reactions or antibiotics
2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole core, phenyl (2), sulfonic (5) Sulfonic acid, benzimidazole UV filter (Ensulizole) in sunscreens; absorbs 310–320 nm wavelengths

Key Research Findings

Substituent Position Effects: The methoxy group’s position significantly alters electronic distribution. For example, 3-Amino-4-methoxybenzenesulfonic acid (methoxy at position 4) is a key intermediate in kinase inhibitors, while its demethylated analog, 3-Amino-4-hydroxybenzenesulfonic acid, requires protective-group strategies due to its reactive hydroxyl group . Methyl groups (e.g., in 4-Amino-5-methoxy-2-methylbenzenesulfonic acid) enhance lipophilicity, improving solubility in organic solvents for dye synthesis .

Functional Group Impact: Chloro and hydroxyl groups (e.g., in 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid) increase acidity (pKa ~1–2 for sulfonic acids) and reactivity, enabling electrophilic substitution reactions . Benzimidazole derivatives (e.g., 2-Phenylbenzimidazole-5-sulfonic acid) exhibit UV absorption due to extended conjugation, making them valuable in cosmetics .

Synthetic Challenges: Modifying sulfonic acid groups (e.g., converting -SO₃H to ethylsulfonyl) in analogs like 3-Amino-4-hydroxybenzenesulfonic acid often leads to nonselective reactions, necessitating protective strategies .

Contradictions and Limitations

  • Scalability vs. Reactivity: While 3-Amino-4-hydroxybenzenesulfonic acid is cost-effective at scale (250 g), its high reactivity complicates functionalization , whereas methylated analogs (e.g., 4-Amino-5-methoxy-2-methylbenzenesulfonic acid) trade reactivity for stability .
  • Biological vs. Industrial Use: Pharmacological intermediates prioritize precise substituent positions (e.g., 3-Amino-4-methoxybenzenesulfonic acid for VEGFR2), while industrial dyes tolerate bulkier groups (e.g., methyl) .

Biological Activity

3-Amino-5-methoxybenzene-1-sulfonic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. This unique structure contributes to its solubility and interaction with various biological targets.

Anticancer Activity

Research has shown that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many tumors. The inhibition of CA IX leads to reduced tumor growth and increased apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and MCF-7 cell lines .

Key Findings:

  • Inhibition of CA IX: IC50 values ranged from 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, indicating strong selectivity for CA IX .
  • Induction of Apoptosis: The compound significantly increased apoptosis markers in treated cancer cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated selective antibacterial activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains. The mechanism involves disruption of bacterial growth through inhibition of carbonic anhydrases present in these microorganisms .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coliNot effective
Staphylococcus aureus16 µg/mL

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes such as carbonic anhydrases, which play a crucial role in tumor growth and microbial survival.
  • Apoptosis Induction: It promotes programmed cell death in cancer cells, enhancing the effectiveness of chemotherapy.
  • Antimicrobial Action: By targeting bacterial enzymes, it disrupts essential metabolic processes in pathogens.

Case Studies

Several studies have evaluated the effectiveness of this compound in various biological contexts:

  • Study on Breast Cancer Cells: A study reported that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, with a notable increase in apoptotic markers .
  • Antibacterial Screening: Another study assessed its antibacterial properties against clinical isolates and found it effective against several strains of Staphylococcus aureus, indicating potential for therapeutic use in treating infections .

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